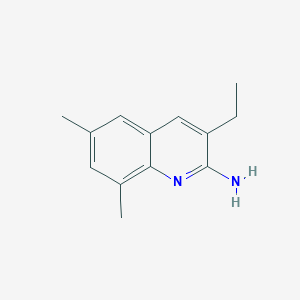![molecular formula C7H14O3 B14140182 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 89038-66-4](/img/structure/B14140182.png)
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of an epoxide with an alcohol. One common method is the reaction of 2-methyl-3-hydroxypropan-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of epoxy resins and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol exerts its effects is primarily through its reactive epoxide group. The epoxide ring can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological systems to modify molecules and study reaction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(oxiran-2-yl)methoxy]propanoate
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 3-[(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)-propanoic acid
Uniqueness
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one reactive group .
Properties
CAS No. |
89038-66-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methyl-3-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2-8)3-9-4-7-5-10-7/h6-8H,2-5H2,1H3 |
InChI Key |
UEOODQANEOVMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


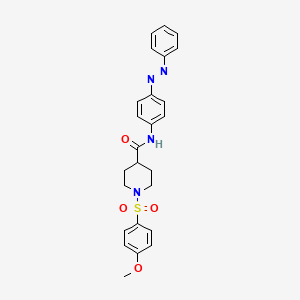
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
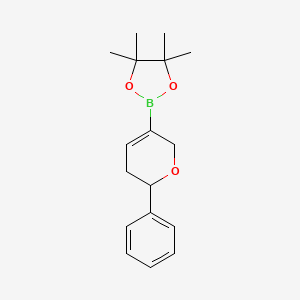

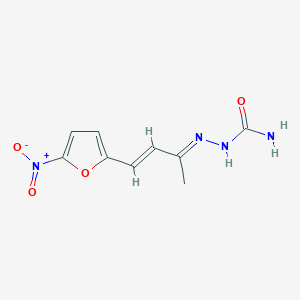
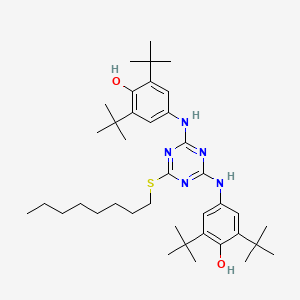

![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
